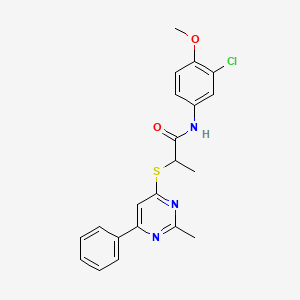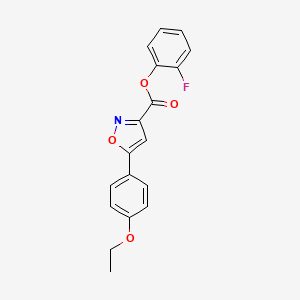
N-(4-methoxyphenyl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-METHOXYPHENYL)-3-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a benzamide core with methoxyphenyl, propoxy, and thiophene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-3-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions One common approach is the condensation of 4-methoxyphenylamine with 3-propoxybenzoyl chloride in the presence of a base such as triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-3-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide core can be reduced to an amine.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: Formation of N-(4-HYDROXYPHENYL)-3-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE.
Reduction: Formation of N-(4-METHOXYPHENYL)-3-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMINE.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
N-(4-METHOXYPHENYL)-3-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-3-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-METHOXYPHENYL)-3-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMINE: Similar structure but with an amine group instead of a carbonyl group.
N-(4-HYDROXYPHENYL)-3-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
N-(4-METHOXYPHENYL)-3-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and thiophene moieties contribute to its potential as a versatile compound in various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H23NO3S |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C22H23NO3S/c1-3-13-26-20-7-4-6-17(15-20)22(24)23(16-21-8-5-14-27-21)18-9-11-19(25-2)12-10-18/h4-12,14-15H,3,13,16H2,1-2H3 |
InChI Key |
NCCKFLUSSVMZGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide](/img/structure/B11364866.png)
![Ethyl 2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B11364873.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide](/img/structure/B11364883.png)
![N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11364887.png)
methanone](/img/structure/B11364893.png)
![1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B11364896.png)
![2-(ethylsulfonyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-N-(2-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11364897.png)
![2-(4-bromophenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11364900.png)

![5-[(furan-2-ylmethyl)(4-methoxybenzyl)amino]-2-(methylsulfonyl)-N-phenylpyrimidine-4-carboxamide](/img/structure/B11364912.png)
![2-(4-tert-butylphenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide](/img/structure/B11364918.png)
